N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide
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Description
N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H18ClFN2O2 and its molecular weight is 360.81. The purity is usually 95%.
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Scientific Research Applications
Reactivity and Complex Formation
One study investigated the reactivity of an oxalamide-based carbene, which could potentially relate to the chemical properties and applications of N1-(3-chloro-2-methylphenyl)-N2-((1-(4-fluorophenyl)cyclopropyl)methyl)oxalamide. This research found that the carbene reacted with styrene or methylacrylate to yield cyclopropanation products. Additionally, treatment with elemental selenium produced a selenide, which was structurally characterized by X-ray diffraction. The study highlights the carbene's potential in synthesizing complex molecules and its role in organometallic chemistry, suggesting applications in catalysis and material science (Braun, Frank, & Ganter, 2012).
Novel Synthetic Methods
Another significant application is in the synthesis of di- and mono-oxalamides. A novel one-pot synthetic approach was developed for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating the utility of related compounds in organic synthesis. This method provides a new pathway for the synthesis of both anthranilic acid derivatives and oxalamides, indicating its importance in medicinal chemistry and drug development (Mamedov et al., 2016).
Molecular Pharmacology
Research on orexin-1 receptor mechanisms in compulsive food consumption identified compounds with a structural resemblance to this compound. This study underscores the potential of such compounds in elucidating neural pathways involved in feeding behavior and suggests their application in developing treatments for eating disorders (Piccoli et al., 2012).
Properties
IUPAC Name |
N'-(3-chloro-2-methylphenyl)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClFN2O2/c1-12-15(20)3-2-4-16(12)23-18(25)17(24)22-11-19(9-10-19)13-5-7-14(21)8-6-13/h2-8H,9-11H2,1H3,(H,22,24)(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQTLYDKMBOSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.